molecular formula C8H7BrN2O B070029 7-Amino-4-bromoisoindolin-1-one CAS No. 169045-01-6

7-Amino-4-bromoisoindolin-1-one

Cat. No. B070029
M. Wt: 227.06 g/mol
InChI Key: CZZMFBYDHNKOMT-UHFFFAOYSA-N
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Patent
US07745641B2

Procedure details

7-Amino-4-bromo-3-hydroxyisoindolinone (3.11 g, 12.8 mmol) was dissolved in nitromethane (125 mL), and the solution was added with trifluoroacetic acid (9.90 mL, 128 mmol) and triethylsilane (4.10 mL, 25.6 mmol), followed by stirring at room temperature for 2 hours. The reaction mixture was added with water, extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by slurry using chloroform to obtain 7-amino-4-bromoisoindolinone (2.16 g, yield 74%).
Name
7-Amino-4-bromo-3-hydroxyisoindolinone
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Br:13])=[C:6]2[C:10]=1[C:9](=[O:11])[NH:8][CH:7]2O.FC(F)(F)C(O)=O.C([SiH](CC)CC)C.O>[N+](C)([O-])=O>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Br:13])=[C:6]2[C:10]=1[C:9](=[O:11])[NH:8][CH2:7]2

Inputs

Step One
Name
7-Amino-4-bromo-3-hydroxyisoindolinone
Quantity
3.11 g
Type
reactant
Smiles
NC=1C=CC(=C2C(NC(C12)=O)O)Br
Name
Quantity
125 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
9.9 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by slurry

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=CC(=C2CNC(C12)=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.16 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.